molecular formula C15H12BrClN6S B11056331 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056331
M. Wt: 423.7 g/mol
InChI Key: HSMLZQOCFPKLKR-UHFFFAOYSA-N
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Description

The compound 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines several functional groups, including a pyrazole, triazole, and thiadiazole ring These structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 4-bromo-3-methyl-1H-pyrazole. This can be achieved by reacting 4-bromoacetophenone with hydrazine hydrate under acidic conditions.

    Formation of the Triazole Ring: The next step involves the cyclization of the pyrazole derivative with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate to form the triazole ring.

    Formation of the Thiadiazole Ring: Finally, the triazole intermediate is reacted with thiosemicarbazide under reflux conditions to form the thiadiazole ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and overall biological activity. The unique combination of functional groups in This compound

Properties

Molecular Formula

C15H12BrClN6S

Molecular Weight

423.7 g/mol

IUPAC Name

6-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-3-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12BrClN6S/c1-8-11(16)7-22(20-8)9(2)14-21-23-13(18-19-15(23)24-14)10-5-3-4-6-12(10)17/h3-7,9H,1-2H3

InChI Key

HSMLZQOCFPKLKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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